molecular formula C12H9FN2O3 B6413960 6-Amino-3-(3-fluoro-4-hydroxyphenyl)picolinic acid CAS No. 1261904-14-6

6-Amino-3-(3-fluoro-4-hydroxyphenyl)picolinic acid

Cat. No.: B6413960
CAS No.: 1261904-14-6
M. Wt: 248.21 g/mol
InChI Key: SEDYOGNJWIAEQI-UHFFFAOYSA-N
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Description

6-Amino-3-(3-fluoro-4-hydroxyphenyl)picolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of an amino group, a fluoro-substituted phenyl group, and a hydroxyl group attached to the picolinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-3-(3-fluoro-4-hydroxyphenyl)picolinic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with the preparation of a suitable picolinic acid derivative.

    Fluorination: Introduction of the fluoro group onto the phenyl ring using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).

    Amination: Introduction of the amino group through nucleophilic substitution reactions.

    Hydroxylation: Introduction of the hydroxyl group using hydroxylating agents like hydrogen peroxide or other oxidizing agents.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The hydroxyl group can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Sodium hydride (NaH), dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

6-Amino-3-(3-fluoro-4-hydroxyphenyl)picolinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-3-(3-fluoro-4-hydroxyphenyl)picolinic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Uniqueness: 6-Amino-3-(3-fluoro-4-hydroxyphenyl)picolinic acid is unique due to the presence of both amino and fluoro groups, which confer distinct chemical and biological properties. Its specific substitution pattern allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

6-amino-3-(3-fluoro-4-hydroxyphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O3/c13-8-5-6(1-3-9(8)16)7-2-4-10(14)15-11(7)12(17)18/h1-5,16H,(H2,14,15)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEDYOGNJWIAEQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(N=C(C=C2)N)C(=O)O)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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